molecular formula C20H13N B14283508 2-Methylbenzo[h]naphtho[2,1,8-def]quinoline CAS No. 138789-67-0

2-Methylbenzo[h]naphtho[2,1,8-def]quinoline

Cat. No.: B14283508
CAS No.: 138789-67-0
M. Wt: 267.3 g/mol
InChI Key: LJUKYFSKLUXFMG-UHFFFAOYSA-N
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Description

2-Methylbenzo[h]naphtho[2,1,8-def]quinoline is a polycyclic aromatic compound with a complex structure that includes fused benzene and quinoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzo[h]naphtho[2,1,8-def]quinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-methylbenzaldehyde and naphthylamine, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzo[h]naphtho[2,1,8-def]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced quinoline compounds.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Methylbenzo[h]naphtho[2,1,8-def]quinoline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Methylbenzo[h]naphtho[2,1,8-def]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s polycyclic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, it may interact with cellular proteins, affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[h]naphtho[2,1,8-def]quinoline
  • Naphtho[2,1,8-def]quinoline
  • 2-Methylquinoline

Uniqueness

2-Methylbenzo[h]naphtho[2,1,8-def]quinoline is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Properties

CAS No.

138789-67-0

Molecular Formula

C20H13N

Molecular Weight

267.3 g/mol

IUPAC Name

10-methyl-9-azapentacyclo[10.6.2.02,7.08,20.015,19]icosa-1(18),2,4,6,8,10,12(20),13,15(19),16-decaene

InChI

InChI=1S/C20H13N/c1-12-11-14-10-9-13-5-4-8-16-15-6-2-3-7-17(15)20(21-12)19(14)18(13)16/h2-11H,1H3

InChI Key

LJUKYFSKLUXFMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C4=C(C=CC=C4C5=CC=CC=C5C3=N1)C=C2

Origin of Product

United States

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